6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
22965-11-3 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaene-15,16-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-12-6-3-5-11-9-8-10-4-1-2-7-13(10)17(14(11)12)16(15)19/h1-7H,8-9H2 |
InChI Key |
YIOHEAHCPFGXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N3C4=C1C=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Indole Derivatives
The foundational approach for synthesizing the benzazepine-dione framework involves cyclocondensation reactions. A study by Kaur et al. highlighted the use of indole precursors subjected to acid-catalyzed cyclization to form the seven-membered azepine ring . For 6,7-dihydroindolo[1,7-ab] benzazepine-1,2-dione, the protocol involves:
-
Starting Material : 2-Carboxyindole derivatives are treated with acetic anhydride to form reactive acyl intermediates.
-
Cyclization : Heating the intermediate at 120°C in toluene with p-toluenesulfonic acid (PTSA) induces intramolecular lactamization, yielding the dione structure .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–52% |
| Reaction Time | 8–12 hours |
| Catalyst | PTSA (10 mol%) |
This method is limited by moderate yields due to competing polymerization side reactions .
Fischer Indole Synthesis Adaptation
Adapting the Fischer indole reaction, as demonstrated in the synthesis of related paullone isomers , offers a viable route:
-
Hydrazine Formation : Condensation of 2-nitrophenylacetyl acetoacetate with 1-benzyl-1-phenylhydrazine in acetic acid generates a hydrazone intermediate.
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Cyclization : Thermal rearrangement at 80°C induces indole ring formation, followed by oxidation with potassium persulfate (K₂S₂O₈) to install the dione groups .
Optimization Insights :
-
Substituting acetic acid with trifluoroacetic acid (TFA) increases cyclization efficiency (yield improvement: 55% → 68%) .
-
Overoxidation must be controlled by limiting reaction time to ≤4 hours .
Oxidative Coupling Strategies
A patent by Malhi et al. describes oxidative coupling of indole-2-carboxamides with diketones under palladium catalysis :
-
Coupling Reaction : Indole-2-carboxamide reacts with 1,2-cyclohexanedione in the presence of Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline ligand.
-
Oxidation : Subsequent treatment with MnO₂ in dichloromethane introduces the dione functionality .
Performance Metrics :
| Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/Phenanthroline | 62 | 88 |
| CuI/DBU | 34 | 72 |
This method achieves higher regioselectivity but requires expensive palladium reagents .
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate key steps. For example:
-
One-Pot Protocol : Mixing indole-2-carboxylic acid, 1,2-diaminobenzene, and phosgene equivalents (e.g., triphosgene) in DMF.
-
Microwave Conditions : 150°C for 20 minutes under 300 W irradiation, followed by acid quenching .
Advantages :
Comparative Analysis of Methods
The table below evaluates the four primary synthetic routes:
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 45–52 | Low | Moderate | High (toxic solvents) |
| Fischer Indole | 55–68 | Medium | High | Moderate |
| Oxidative Coupling | 62 | High | Low | High (heavy metals) |
| Microwave-Assisted | 74 | Medium | High | Low |
Microwave-assisted synthesis emerges as the most efficient, though oxidative coupling remains valuable for regiochemical control .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by palladium in the presence of hydrogen.
Reduction: Palladium-catalyzed hydrogenation in dry methanol is a common method.
Substitution: The compound can undergo substitution reactions, particularly involving the indole ring.
Common Reagents and Conditions
Oxidation: Palladium catalysts and hydrogen gas.
Reduction: Palladium catalysts and dry methanol.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields a hydrogenated product, while substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
Antidepressant Activity
Research has demonstrated that derivatives of 6,7-dihydroindolo[1,7-ab] benzazepine exhibit significant antidepressant properties. A study reported the synthesis of compounds based on this scaffold which were screened for their ability to antagonize reserpine-induced ptosis and hypothermia in mice. The most effective derivative had a favorable toxicity-activity ratio, indicating potential for further development as antidepressants .
Anticancer Properties
Recent investigations have suggested that compounds related to 6,7-dihydroindolo[1,7-ab] benzazepine may possess anticancer properties. Preliminary studies indicate that certain derivatives can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. Further research is required to elucidate these mechanisms and confirm efficacy in vivo.
Case Study 1: Antidepressant Efficacy
A specific derivative of 6,7-dihydroindolo[1,7-ab] benzazepine was evaluated for its antidepressant effects in a controlled animal model. The compound was administered to mice subjected to stress-induced behavioral tests. Results indicated a marked improvement in depressive-like behaviors compared to control groups, suggesting a potential mechanism similar to established antidepressants like imipramine .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For example, a derivative was tested against breast cancer cells and exhibited a dose-dependent reduction in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Mechanism of Action
The mechanism of action of 6,7-Dihydroindolo1,7-abbenzazepine-1,2-dione involves its interaction with molecular targets such as tubulin polymerase and cyclin-dependent kinases. These interactions inhibit the polymerization of tubulin and the activity of kinases, leading to potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6,7-dihydroindolo[1,7-ab][1]benzazepine-1,2-dione with structurally or functionally related compounds, emphasizing synthesis, applications, and pharmacological properties.
Structural Analogues in Photovoltaic Materials
- 5,11-Dihydroindolo[3,2-b]carbazole (C202 HTM) :
Derived from a benzo[1,2-b:4,5-b']dipyrrole (BDP) core, this compound is used as a hole-transport material (HTM) in perovskite solar cells. Unlike the benzazepine-dione scaffold, C202 HTM features a carbazole system with aryl substituents, enabling efficient charge transport. Alkylation of the BDP core with sultones yields BDPSO derivatives, which enhance conductivity and stability in solar cells .
Pharmacological Analogues
- Conformationally Restricted Dopamine Receptor Ligands :
Compounds like 6,7-dihydroxy-1,2,3,4,8,12b-hexahydroanthr[10,4a,4-cd]azepine are rigidified analogs of β-phenyldopamine. Unlike the benzazepine-dione scaffold, these derivatives prioritize planar rigidity to enhance D1/D2 dopamine receptor affinity. Molecular docking studies reveal that structural rigidity significantly impacts receptor binding, a principle applicable to optimizing the benzazepine-dione series for CNS targets .
Dione-Containing Compounds
- 3,4-Dimethylcyclopentan-1,2-dione and 1-Phenylpropan-1,2-dione :
These compounds share the 1,2-dione moiety but lack the fused indole-benzazepine system. They are primarily used in flavor/fragrance industries or as intermediates in organic synthesis. Their pharmacological inactivity contrasts with the antidepressant efficacy of benzazepine-diones, underscoring the importance of the fused heterocyclic core in bioactivity .
Key Findings and Implications
- Structural Flexibility vs. Rigidity : The benzazepine-dione scaffold balances flexibility (for receptor interaction) and rigidity (for metabolic stability), unlike planar carbazoles or rigid dopamine analogs.
- Substituent Effects: Alkylation or arylation at specific positions (e.g., C-2 in benzazepine-diones) modulates bioactivity, as seen in the superior toxicity-activity ratio of N-methyl-N-benzylamino derivatives .
- Synthetic Accessibility : Metal-catalyzed methods (Cu/Pd) enable regioselective synthesis of indolo-fused heterocycles, though the benzazepine-dione series requires tailored side-chain modifications for pharmacological optimization.
Biological Activity
6,7-Dihydroindolo[1,7-ab]benzazepine-1,2-dione is a complex organic compound characterized by its unique fused bicyclic structure that incorporates both indole and benzazepine moieties. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H11NO2
- Molecular Weight : 249.26 g/mol
- CAS Number : 22965-11-3
Biological Activities
Research indicates that 6,7-dihydroindolo[1,7-ab]benzazepine-1,2-dione exhibits several notable biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines while exhibiting lower toxicity compared to traditional chemotherapeutics. This suggests a potential role in cancer therapy through selective targeting of tumor cells .
- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems indicates potential applications in treating neurological disorders. Its structural features may facilitate binding to receptors involved in neuroprotection .
- Antidepressant Properties : A study involving derivatives of this compound demonstrated significant antidepressant activity in animal models. The compound 1-[2-(N-methyl-N-benzylamino)ethyl]-6,7-dihydroindolo[1,7-ab]benzazepine exhibited a high toxicity-activity ratio, suggesting its effectiveness as an antidepressant with manageable side effects .
The biological activity of 6,7-dihydroindolo[1,7-ab]benzazepine-1,2-dione is attributed to its interaction with various biological targets:
- Inhibition of Cyclin Dependent Kinases (Cdks) : Similar compounds have been identified as inhibitors of Cdk, which play a crucial role in cell cycle regulation and are important targets for cancer therapy .
- Tubulin Polymerization Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, further supporting their potential as anticancer agents .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of 6,7-dihydroindolo[1,7-ab]benzazepine-1,2-dione typically involves multi-step processes including microwave-assisted synthesis and traditional reflux methods. These methodologies enhance yield and reduce reaction times. Various derivatives have been synthesized to explore their biological activities further.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The synthesis of benzazepine derivatives typically involves halogenation and cyclization steps. For example, dibenzazepines can be synthesized via Friedel-Crafts alkylation followed by intramolecular cyclization under acidic conditions. Optimization includes adjusting reaction temperature (e.g., 66–67°C for crystallization) and solvent polarity to enhance yield. Characterization via -NMR (e.g., δH 6.62–7.64 ppm for aromatic protons) and elemental analysis (e.g., C: 64.1%, N: 5.2%) is critical for verifying structural integrity . For academic labs, small-scale factorial designs (e.g., varying catalyst loading or reaction time) can systematically identify optimal conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Multi-modal characterization is essential:
- NMR Spectroscopy : Aromatic protons appear in the δH 6.6–7.6 ppm range, with coupling constants (e.g., J = 3.3–8.8 Hz) confirming substitution patterns .
- Mass Spectrometry : High-resolution MS (e.g., m/z 262.0183 for CHClN) validates molecular weight .
- Elemental Analysis : Percent composition (e.g., C: 64.2%, H: 3.5%) ensures purity .
Cross-validation with computational predictions (e.g., δC 104.0–138.3 ppm for carbon environments) resolves ambiguities .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated with experimental synthesis to improve the yield and selectivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, narrowing experimental parameters. For instance, ICReDD’s workflow combines reaction path searches with machine learning to prioritize conditions (e.g., solvent selection, temperature) that maximize yield . Real-time adjustments via AI-driven process control (e.g., COMSOL Multiphysics simulations) further optimize reactor design and kinetics .
Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental observations in the reactivity of this compound?
- Methodological Answer :
- Multi-Factorial Experimental Design : Use orthogonal arrays (e.g., Taguchi methods) to isolate variables (e.g., substituent effects, steric hindrance) contributing to discrepancies .
- Reaction Mechanism Validation : Compare experimental kinetics (e.g., rate constants) with computational microkinetic models .
- Advanced Spectroscopic Probes : In-situ FTIR or X-ray crystallography can detect intermediates not predicted by theory .
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives while minimizing off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., halogenation at C-4 or C-7) and screen against target receptors (e.g., dopamine D1/D2 subtypes via radioligand assays) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and guide prioritization of derivatives for synthesis .
- Selectivity Profiling : Use high-throughput screening against related receptor families (e.g., serotonin receptors) to identify cross-reactivity .
Data Analysis and Experimental Design
Q. What statistical methods are most appropriate for analyzing multi-variable datasets in the optimization of benzazepine synthesis?
- Methodological Answer :
- Regression Analysis : Polynomial models (e.g., response surface methodology) correlate variables (e.g., temperature, catalyst concentration) with yield .
- Principal Component Analysis (PCA) : Reduces dimensionality in spectral or biological activity datasets to identify dominant factors .
- Machine Learning : Neural networks trained on historical reaction data predict optimal conditions for novel derivatives .
Q. How should researchers address reproducibility challenges in benzazepine-related experiments?
- Methodological Answer :
- Standardized Protocols : Document reaction conditions (e.g., solvent purity, drying time) using CRDC guidelines for chemical engineering design (e.g., RDF2050103) .
- Collaborative Validation : Share raw datasets (e.g., NMR spectra, chromatograms) via platforms like Zenodo for cross-lab verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
